molecular formula C17H16N2O6 B5630834 methyl 4-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate

methyl 4-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate

Cat. No. B5630834
M. Wt: 344.32 g/mol
InChI Key: GNBDARCBYKWBSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to methyl 4-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate involves intricate chemical reactions, demonstrating the complexity and specificity required in organic synthesis. For instance, the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate, a related compound, was developed from 4-amino-6-nitroresorcinol hydrochloride and mono-methyl terephthalate through acyl chlorination, condensation, and cyclization (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of closely related compounds reveals insights into the behavior and interaction possibilities of methyl 4-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate. For example, research on hydrogen-bonded structures of isomeric compounds provides evidence of complex sheet formations through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, which could hint at similar structural capabilities for our compound of interest (J. Portilla et al., 2007).

Chemical Reactions and Properties

The reactivity and interaction of compounds like methyl 4-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate with other substances provide a foundation for understanding its chemical behavior. For instance, studies on the aminolysis of similar benzoates reveal how the o-methyl group influences reaction rates and mechanisms, offering insights into the chemical properties of related compounds (I. Um et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for determining the compound's applications and behavior in different environments. The crystal structure analysis of related compounds, featuring hydrogen-bonded sheets and chains, informs on the stability and intermolecular interactions present, which are essential for understanding the physical characteristics of methyl 4-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate (J. Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for synthesis in organic chemistry, are vital for comprehensively understanding methyl 4-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate. For example, the synthesis and analysis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate showcase the methodologies and chemical properties relevant to similar compounds (Fang Qiao-yun, 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it could potentially interact with proteins or other biomolecules in the body .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it has biological activity .

properties

IUPAC Name

methyl 4-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-3-25-15-9-6-12(10-14(15)19(22)23)16(20)18-13-7-4-11(5-8-13)17(21)24-2/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBDARCBYKWBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}benzoate

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